molecular formula C15H16N2O3 B1279041 Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate CAS No. 234108-42-0

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate

Cat. No.: B1279041
CAS No.: 234108-42-0
M. Wt: 272.3 g/mol
InChI Key: NRDDLMIOBTZHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-oxo-4-(prop-2-yn-1-yl)piperazine-1-carboxylate (BOPC) is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used as a starting material for the synthesis of various compounds. BOPC has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. Additionally, BOPC has been investigated for its potential use in drug development, as an alternative to existing drugs.

Scientific Research Applications

1. Antidepressant Research

Benzyl piperazine derivatives have been explored for their potential as antidepressants. Studies have shown that certain piperazine derivatives exhibit dual modes of action, combining serotonin reuptake inhibition with 5-HT1A receptor affinity, indicating potential effectiveness in treating depression (Pérez-Silanes et al., 2001).

2. Antimicrobial Agent Development

Research into benzyl piperazine derivatives includes their synthesis for potential antimicrobial applications. Some studies have evaluated these compounds' in vitro antibacterial and antifungal activities, suggesting their effectiveness against various microbial strains (Rameshkumar et al., 2003).

3. Anti-Tuberculosis Drug Synthesis

Efforts to improve the bioavailability of anti-tuberculosis agents have led to the synthesis of benzyl piperazine analogues. These modifications aim to enhance absorption and serum half-life while retaining strong anti-tuberculosis activity (Tangallapally et al., 2006).

4. Anti-HIV Drug Research

Benzyl piperazine derivatives have also been synthesized for potential anti-HIV activity. These efforts include developing non-nucleoside reverse transcriptase inhibitors, indicating a possible role in HIV treatment (Al-Masoudi et al., 2007).

Properties

IUPAC Name

benzyl 3-oxo-4-prop-2-ynylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-2-8-16-9-10-17(11-14(16)18)15(19)20-12-13-6-4-3-5-7-13/h1,3-7H,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDDLMIOBTZHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium hydride (0.82 g, 23.0 mmol, 60% mineral oil dispersion) is added to a solution of 4-benzyloxycarbonylpiperazin-2-one (5.13 g, 21.9 mmol) in THF/DMF (75 mL, 3/1 v/v) at 0° C. The mixture is stirred for 5 minutes, then propargyl bromide (3.7 mL, 41.5 mmol) is added dropwise. The resulting solution is stirred for 1 hour then brought to room temperature and stirred for 2 hours. The reaction is quenched with saturated ammonium chloride solution then diluted with ethyl acetate and washed with water (4×) and brine. The organic layer is dried over MgSO4, filtered and concentrated to dryness. The residue is purified by column chromatography eluting with 5% MeOH/CH2Cl2 to give the product (5.96 g, 21.9 mmol) as a white solid. 1H NMR (CDCl3, 300 MHz) δ7.3 (m, 5H), 5.12 (s, 2H), 4.25 (s,2H), 4.16 (s, 2H), 3.75 (m, 2H), 3.47 (m, 2H), 2.22 (s, 1H).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step One
Name
THF DMF
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two

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